2,5-Dimethylphenyl isocyanate basic properties
2,5-Dimethylphenyl isocyanate basic properties
An In-depth Technical Guide to 2,5-Dimethylphenyl Isocyanate
This guide provides a comprehensive overview of the core properties, synthesis, safety, and handling of 2,5-Dimethylphenyl isocyanate, tailored for researchers, scientists, and professionals in drug development.
Core Properties
2,5-Dimethylphenyl isocyanate is an aromatic organic compound featuring an isocyanate functional group (-N=C=O) attached to a dimethyl-substituted benzene ring.[1][2] This reactive moiety makes it a valuable intermediate in organic synthesis.[2]
Chemical and Physical Data
The fundamental physicochemical properties of 2,5-Dimethylphenyl isocyanate are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Boiling Point | 210 °C (literature) | [1][3] |
| Density | 1.043 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.5315 | [1] |
| Flash Point | 195 °F (90.6 °C) | [3] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| XLogP3 | 3.50 | [3] |
Identifiers and Structure
| Identifier | Value | Source(s) |
| Chemical Name | 2,5-Dimethylphenyl isocyanate | [1] |
| IUPAC Name | 2-isocyanato-1,4-dimethylbenzene | [1][2] |
| CAS Number | 40397-98-6 | [1][2][5] |
| Molecular Formula | C₉H₉NO | [1][2][6] |
| SMILES | CC1=CC=C(C)C(=C1)N=C=O | [1] |
| InChI Key | SOXVXJQIQVOCAY-UHFFFAOYSA-N | [1] |
| Synonyms | 2,5-Isocyanatoxylene, 1-Isocyanato-2,5-dimethylbenzene | [2][3] |
| MDL Number | MFCD00013854 | [1] |
| PubChem CID | 98605 | [1] |
Safety and Handling
2,5-Dimethylphenyl isocyanate is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[7]
Hazard Identification
-
Health Hazards : Harmful if swallowed, in contact with skin, or if inhaled.[2][7] It causes skin and serious eye irritation.[2][7] Inhalation may lead to allergy or asthma symptoms, breathing difficulties, and respiratory irritation.[2][7]
-
Physical Hazards : It is a combustible liquid.[7] Containers may explode when heated.[7]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection, such as chemical safety goggles.[2][7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] It should be kept refrigerated and away from heat, sparks, and open flames.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[7]
Experimental Protocols
The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water.[8] This reactivity is fundamental to its application in synthesis.
Synthesis via Phosgenation
A common method for preparing aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent like triphosgene or solid phosgene (triphosgene).[9][10]
Objective: To synthesize 2,5-Dimethylphenyl isocyanate from 2,5-dimethylaniline.
Materials:
-
2,5-Dimethylaniline
-
Solid Phosgene (Triphosgene)
-
1,2-Dichloroethane (or another suitable inert solvent)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Apparatus for distillation under reduced pressure
Methodology:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve solid phosgene in 1,2-dichloroethane.[10]
-
Separately, prepare a solution of 2,5-dimethylaniline in 1,2-dichloroethane.[10]
-
While stirring under a nitrogen atmosphere, slowly add the 2,5-dimethylaniline solution to the solid phosgene solution at a controlled temperature, typically between 0-5 °C.[10] This ensures that phosgene remains in excess, minimizing the formation of diaryl urea byproducts.[10]
-
After the addition is complete, gradually raise the temperature to the reflux temperature of the solvent (approx. 75-80 °C for 1,2-dichloroethane) and maintain the reaction for 3 to 6 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to yield 2,5-Dimethylphenyl isocyanate.[10]
Caption: Phosgenation synthesis of 2,5-Dimethylphenyl isocyanate.
Reactivity and Applications
The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack.[8] This reactivity allows for the synthesis of a wide range of derivatives.
-
Urea Derivatives : Reaction with primary or secondary amines yields substituted ureas.
-
Urethane (Carbamate) Derivatives : Reaction with alcohols produces urethanes, a cornerstone of polyurethane chemistry.[8]
-
Drug Development : Isocyanates are used as reagents to link with various molecules, including oligosaccharides and cyclodextrins, for applications like creating chiral stationary phases for chromatography.[11] While direct applications in drug development for this specific isocyanate are not widely documented in the provided results, its role as a building block for creating diverse molecular structures is significant for medicinal chemistry research.
Spectroscopic Data Interpretation
While specific spectra for 2,5-Dimethylphenyl isocyanate were not provided in the search results, the expected characteristics can be inferred from its structure.
-
Infrared (IR) Spectroscopy : A very strong and characteristic absorption band is expected in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=O group.[12] Other bands would correspond to aromatic C-H and C=C stretching.
-
¹H NMR Spectroscopy : The spectrum would show signals for the two methyl groups and the aromatic protons on the benzene ring. The chemical shifts and splitting patterns would be indicative of their positions.
-
¹³C NMR Spectroscopy : The carbon of the isocyanate group would appear around 120-130 ppm. Signals for the aromatic carbons and the two methyl group carbons would also be present.[13]
-
Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (147.17).[1][3] Fragmentation patterns would involve the loss of the NCO group and other characteristic cleavages of the aromatic ring.
References
- 1. 2,5-Dimethylphenyl isocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2,5-Dimethylphenyl isocyanate - High purity | EN [georganics.sk]
- 3. echemi.com [echemi.com]
- 4. 2,5-Dimethylphenyl isocyanate - CAS:40397-98-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 007chemicals.com [007chemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 11. 3,5-Dimethylphenyl isocyanate 99 54132-75-1 [sigmaaldrich.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. kvdcnrt.com [kvdcnrt.com]
